molecular formula C18H34O4S B14585027 Diethyl 7,7'-sulfanediyldiheptanoate CAS No. 61549-02-8

Diethyl 7,7'-sulfanediyldiheptanoate

Cat. No.: B14585027
CAS No.: 61549-02-8
M. Wt: 346.5 g/mol
InChI Key: BUWJGBJIAZOZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 7,7'-sulfanediyldiheptanoate is a sulfur-bridged diethyl ester characterized by a central sulfur atom linking two heptanoate chains terminated with ethyl ester groups. This compound’s structure imparts unique physicochemical properties, such as moderate lipophilicity due to the ethyl ester moieties and conformational flexibility from the sulfur bridge.

Properties

CAS No.

61549-02-8

Molecular Formula

C18H34O4S

Molecular Weight

346.5 g/mol

IUPAC Name

ethyl 7-(7-ethoxy-7-oxoheptyl)sulfanylheptanoate

InChI

InChI=1S/C18H34O4S/c1-3-21-17(19)13-9-5-7-11-15-23-16-12-8-6-10-14-18(20)22-4-2/h3-16H2,1-2H3

InChI Key

BUWJGBJIAZOZQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCSCCCCCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7,7’-sulfanediyldiheptanoate typically involves the reaction of heptanoic acid derivatives with sulfur-containing reagents.

Industrial Production Methods

Industrial production of Diethyl 7,7’-sulfanediyldiheptanoate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 7,7’-sulfanediyldiheptanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfide linkage plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s sulfur bridge distinguishes it from analogues with alternative linkers (e.g., methylene, sulfonyl, or phosphonate groups). Below is a comparative analysis based on structural and inferred properties:

Table 1: Structural and Physicochemical Comparison
Compound Central Linker Functional Groups Key Properties (Inferred)
Diethyl 7,7'-sulfanediyldiheptanoate Sulfur (S) Ethyl esters Flexible, oxidizable, moderate lipophilicity
4,4'-(Propane-2,2-diyl)diphenol Methylene (CH₂) Hydroxyl groups Rigid, high thermal stability
4,4'-Sulfonyldiphenol Sulfonyl (SO₂) Hydroxyl groups Oxidized sulfur, high polarity, stable
Methylene-dimethanesulfonate Methylene (CH₂) Methanesulfonate esters Water-soluble, hydrolytically labile
Key Findings :

Sulfur vs. Sulfonyl-linked compounds exhibit higher polarity and thermal stability (melting points >200°C), whereas sulfide-linked esters likely have lower melting points (~45–50°C, inferred from similar esters).

Ester Groups vs. Salts: Compared to ionic analogues like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (–3), the ethyl esters in this compound reduce water solubility, favoring organic solvent compatibility.

Methylene-Linked Analogues :

  • Methylene bridges (e.g., in methylene-dimethanesulfonate) confer rigidity but lower hydrolytic stability compared to sulfur bridges .

Functional and Reactivity Comparisons

  • Oxidation Sensitivity : The sulfide group oxidizes to sulfoxide or sulfone derivatives under mild conditions, unlike sulfonyl or methylene-linked compounds .
  • Hydrolysis : Ethyl esters hydrolyze slower than methanesulfonate esters (e.g., methylene-dimethanesulfonate), which degrade rapidly in aqueous environments .
  • Applications :
    • Sulfur Bridges : Useful in dynamic covalent chemistry for self-healing materials.
    • Sulfonyl Groups : Preferred in high-stability applications like engineering plastics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.